molecular formula C11H16N2O3 B037833 2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate CAS No. 121750-61-6

2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate

Cat. No. B037833
M. Wt: 224.26 g/mol
InChI Key: FIBWODBLQWJUIU-UHFFFAOYSA-N
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Description

2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "PDP" and is a pyridine derivative that has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of PDP is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. PDP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. PDP has also been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and cell survival.

Biochemical And Physiological Effects

PDP has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 activity, the modulation of NF-κB activity, and the induction of apoptosis in cancer cells. PDP has also been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation.

Advantages And Limitations For Lab Experiments

One advantage of PDP is its ease of synthesis and purification, which makes it a useful reagent for various reactions. Another advantage is its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. One limitation of PDP is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are many future directions for the study of PDP, including the development of new synthesis methods, the exploration of its potential applications in various fields, and the elucidation of its mechanism of action. One potential direction is the development of PDP-based materials for various applications, including drug delivery and tissue engineering. Another potential direction is the development of PDP-based drugs for the treatment of various diseases, including cancer and inflammation. Overall, the study of PDP is an exciting and promising area of research with many potential applications and future directions.

Synthesis Methods

PDP can be synthesized using various methods, including the reaction of 2-pyridinecarboxylic acid with methoxymethylamine and acetic anhydride. Another method involves the reaction of 2-pyridinecarboxaldehyde with methoxymethylamine and ethyl cyanoacetate. Both methods involve the use of a catalyst and a solvent, and the resulting product is purified using chromatography.

Scientific Research Applications

PDP has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, PDP has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. In materials science, PDP has been used as a building block for various polymers and materials. In organic synthesis, PDP has been used as a reagent for various reactions.

properties

CAS RN

121750-61-6

Product Name

2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

prop-2-enyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C11H16N2O3/c1-3-7-16-11(14)13-6-4-5-10(9-13)8-12-15-2/h3,5,8H,1,4,6-7,9H2,2H3/b12-8+

InChI Key

FIBWODBLQWJUIU-UHFFFAOYSA-N

Isomeric SMILES

CO/N=C/C1=CCCN(C1)C(=O)OCC=C

SMILES

CON=CC1=CCCN(C1)C(=O)OCC=C

Canonical SMILES

CON=CC1=CCCN(C1)C(=O)OCC=C

Other CAS RN

145071-36-9

Origin of Product

United States

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